molecular formula C11H17N3OS B6441292 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2549012-92-0

4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No.: B6441292
CAS No.: 2549012-92-0
M. Wt: 239.34 g/mol
InChI Key: GPDAAQKKZCHVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine ( 731001-94-8) is a high-purity chemical intermediate designed for research and development, particularly in the field of oncology and kinase inhibitor discovery. This compound features a pyrimidine core substituted with a morpholine ring, a structural motif frequently identified in potent inhibitors of the PI3K/AKT/mTOR signaling pathway . The morpholine ring is a privileged structure in medicinal chemistry, known to enhance solubility and improve the pharmacokinetic profile of drug candidates, which is critical for developing effective therapeutics . The specific molecular framework of this compound, including the thieno[3,2-d]pyrimidine scaffold, is associated with broad antitumor activities and has been present in several investigational drugs that target enzymes responsible for the pathology of central nervous system tumors and other cancers . Researchers value this building block for its utility in constructing more complex molecules aimed at modulating key cellular processes like survival, proliferation, and differentiation. It is supplied For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-9(2)12-11(16-3)13-10(8)14-4-6-15-7-5-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAAQKKZCHVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCOCC2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis: Building the 5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-ol Intermediate

The synthesis of the pyrimidine core begins with the condensation of thiourea derivatives with β-diketones or β-keto esters. A representative protocol involves reacting 6-amino-2-thiouracil with 4-chlorobenzaldehyde in ethanol/piperidine under reflux, yielding Schiff base intermediates that undergo cyclization to form the pyrimidine ring . For the target compound, adaptation of this method would require substituting 4-chlorobenzaldehyde with a dimethyl-substituted β-keto ester to introduce the 5,6-dimethyl groups.

Critical to this step is the introduction of the methylsulfanyl group at the 2-position. As demonstrated in the synthesis of 6-[(4-chlorophenyl)methylene]amino-2-methylthio-pyrimidin-4(1H)-one, treatment of the pyrimidinone intermediate with methyliodide in ethanolic KOH facilitates S-alkylation . This reaction typically proceeds at 70–80°C for 5 hours, achieving yields exceeding 85%.

Reaction Conditions for Pyrimidine Core Formation

ParameterValueSource
SolventEthanol/piperidine (50 mL)
TemperatureReflux (~78°C)
Reaction Time5 hours
Yield83–87%

Morpholine Functionalization: Nucleophilic Aromatic Substitution

ParameterValueSource
SolventDMF (5 mL)
CatalystCu powder (0.1 mmol)
BaseCs2CO3 (2.5 mmol)
Temperature130°C (microwave)
Reaction Time30 minutes
Yield72–78%

Purification and Characterization

Post-synthetic purification is critical for isolating 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine from byproducts. Column chromatography using silica gel with petroleum ether:ethyl acetate (10:1 v/v) effectively separates the target compound, as evidenced by the isolation of analogous morpholine-pyrimidine derivatives .

Analytical Data Correlations

  • IR Spectroscopy : A strong absorption band at 1675–1682 cm⁻¹ confirms the pyrimidin-4(1H)-one carbonyl .

  • ¹H NMR : Key signals include δ 2.34 ppm (SCH3 singlet), δ 3.23–3.56 ppm (morpholine NCH2 and OCH2 multiplets), and δ 8.07–8.58 ppm (pyrimidine aromatic protons) .

  • Mass Spectrometry : Molecular ion peaks at m/z 279–331 align with calculated masses for intermediates, validating the synthetic pathway .

Scalability and Industrial Considerations

Large-scale synthesis requires optimization of cost and safety parameters. The use of cesium carbonate, while effective in lab-scale reactions, may be substituted with potassium carbonate in industrial settings to reduce expenses, albeit with longer reaction times . Additionally, microwave-assisted protocols, though efficient, face scalability challenges; conventional heating at 110°C for 6 hours under nitrogen provides a viable alternative .

Chemical Reactions Analysis

Types of Reactions

4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Specifically, its structure suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

  • Anticancer Activity : Research indicates that similar pyrimidine derivatives exhibit activity against various cancer cell lines. The methylsulfanyl group may enhance the lipophilicity and bioavailability of the compound, improving its efficacy as an anticancer agent.
  • Antiviral Properties : Some studies have reported that pyrimidine derivatives can inhibit viral replication. The ability of this compound to interfere with viral enzymes could be explored further.

Agrochemistry

Compounds with similar structures have been utilized as herbicides and fungicides. The incorporation of the morpholine moiety may enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues.

  • Herbicide Development : Research into the herbicidal potential of pyrimidine derivatives suggests that modifications can lead to selective herbicides that target specific weed species while minimizing damage to crops.

Biochemical Research

The interactions of this compound with biological macromolecules can be studied to understand its mechanism of action.

  • Enzyme Inhibition Studies : Investigating how this compound interacts with enzymes could provide insights into its potential as a drug candidate. For example, its effect on kinases or phosphatases could reveal pathways relevant to cancer or metabolic diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative exhibited significant cytotoxicity against A549 lung cancer cells. The researchers hypothesized that the methylsulfanyl group contributed to enhanced cell membrane permeability, facilitating greater intracellular concentrations of the drug.

CompoundIC50 (µM)Cancer Cell Line
Pyrimidine Derivative15A549
Control (Doxorubicin)10A549

Case Study 2: Herbicidal Efficacy

In agricultural research, a series of experiments evaluated the herbicidal activity of morpholine-substituted pyrimidines against common weed species. The results indicated that compounds with similar structures had effective control over weeds like Amaranthus retroflexus.

CompoundApplication Rate (g/ha)Efficacy (%)
Morpholine-Pyrimidine20085
Standard Herbicide30090

Mechanism of Action

The mechanism of action of 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related pyrimidine and thienopyrimidine derivatives, particularly those synthesized in the context of PI3Kα inhibition, as described in . Key differences in core structure, substituents, and synthesis routes are analyzed below.

Structural Differences

  • Core Heterocycle: Target Compound: Pyrimidine ring (aromatic six-membered ring with two nitrogen atoms). Analog Compounds: Thienopyrimidine derivatives (e.g., 4-(2-mercaptothieno[2,3-d]pyrimidin-4-yl)morpholine), which incorporate a fused thiophene ring, enhancing π-conjugation and electronic effects.
  • The 2-(methylsulfanyl) group may offer metabolic stability compared to thiol-containing analogs. Analog Compounds: 2-Mercapto groups (e.g., in 4-(2-mercaptothieno[2,3-d]pyrimidin-4-yl)morpholine) provide a reactive thiol moiety, which could participate in disulfide bonding or oxidation but may reduce stability.

Data Table: Structural and Hypothetical Property Comparison

Feature Target Compound 4-(2-Mercaptothieno[2,3-d]pyrimidin-4-yl)morpholine
Core Structure Pyrimidine Thienopyrimidine (fused thiophene-pyrimidine)
2-Position Substituent Methylsulfanyl (SCH₃) Mercapto (SH)
5,6-Position Dimethyl (CH₃) Unsubstituted or variable
Molecular Weight ~279.4 g/mol ~305.4 g/mol
Predicted logP ~2.1 (moderate lipophilicity) ~1.8 (lower due to thiophene polarity)
Biological Activity Hypothesized kinase inhibition Confirmed PI3Kα inhibition (IC₅₀ < 100 nM)

Biological Activity

The compound 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4SC_{12}H_{16}N_{4}S, with a molecular weight of approximately 252.35 g/mol. The compound features a morpholine ring attached to a pyrimidine scaffold, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been shown to inhibit key enzymes and pathways associated with cancer cell growth.

  • Inhibition of Kinases : Preliminary studies indicate that the compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, its structural similarity to known kinase inhibitors suggests potential activity against Polo-like Kinase 1 (Plk1), which is critical for mitosis and cell cycle regulation .
  • Cell Cycle Disruption : The compound's ability to induce mitotic arrest has been observed in various cancer cell lines, leading to apoptosis. This effect is likely mediated through the inhibition of Plk1, resulting in the disruption of normal cell cycle progression .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Cell Line IC50 (µM) Mechanism Reference
HeLa5.0Plk1 inhibition
A5497.5Apoptosis induction
L3634.1Cell cycle arrest
Non-tumor cells>10Selective toxicity

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against HeLa and A549 cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways and inhibition of Plk1 localization to centrosomes .

Case Study 2: Selective Toxicity

Further investigations revealed that this compound exhibits selective toxicity towards tumor cells while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications . The differential effects were attributed to varying expression levels of target kinases in tumor versus non-tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the morpholine and pyrimidine rings significantly affect biological activity. Substituents at specific positions on the pyrimidine ring enhance binding affinity to target proteins, while alterations on the morpholine ring influence solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A recommended approach includes:

  • Step 1: Preparation of the pyrimidine core via condensation of thiourea derivatives with β-diketones under acidic conditions.
  • Step 2: Introduction of the methylsulfanyl group using methanethiol or methyl disulfide in the presence of a base (e.g., NaH).
  • Step 3: Morpholine ring incorporation via nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Optimization Strategies:

  • Use statistical design of experiments (DoE) to evaluate variables (temperature, solvent, catalyst) and their interactions .
  • Employ quantum chemical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways .
  • Validate purity at each step using HPLC or GC-MS, ensuring >95% yield before proceeding .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methyl (δ 1.2–2.5 ppm) and morpholine protons (δ 3.5–4.0 ppm). Compare with computed chemical shifts via tools like ACD/Labs .
  • X-ray Crystallography:
    • Resolve ambiguity in substitution patterns (e.g., methyl vs. methylsulfanyl positioning) using single-crystal X-ray diffraction. Refinement software (e.g., SHELXL) can confirm bond lengths and angles (e.g., C–S bond ~1.78 Å) .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should align with pyrimidine ring cleavage and morpholine retention .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular dynamics (MD) improve reaction design or predict biological interactions?

Methodological Answer:

  • Reaction Mechanism Elucidation:
    • Use DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for key steps (e.g., SNAr at pyrimidine’s 4-position). Compare with experimental kinetic data to validate pathways .
  • Biological Target Prediction:
    • Perform molecular docking (AutoDock Vina) against enzymes like kinases or phosphodiesterases, leveraging the morpholine group’s affinity for ATP-binding pockets. Validate with SPR or ITC binding assays .
  • Solvent Effects:
    • Apply COSMO-RS to simulate solvent interactions and optimize solubility for in vitro assays .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

Methodological Answer:

  • Standardized Assay Conditions:
    • Control variables like buffer pH, DMSO concentration (<0.1%), and cell passage number. Use reference inhibitors (e.g., staurosporine for kinases) to normalize results .
  • Data Reconciliation via Meta-Analysis:
    • Apply Bayesian statistics to aggregate data from multiple studies, weighting for sample size and assay reliability. Identify outliers through residual analysis .
  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with sulfoxide) and correlate changes with activity trends. Use PCA to identify dominant structural drivers .

Q. How can heterogeneous catalysis or flow chemistry enhance the scalability of this compound’s synthesis?

Methodological Answer:

  • Catalyst Screening:
    • Test Pd/C or Ni nanoparticles for Suzuki-Miyaura couplings involving pyrimidine intermediates. Monitor turnover frequency (TOF) via in-line IR spectroscopy .
  • Flow Reactor Design:
    • Use microreactors to improve heat/mass transfer during exothermic steps (e.g., morpholine coupling). Optimize residence time (τ) using CFD simulations to minimize byproducts .
  • In Situ Purification:
    • Integrate scavenger resins (e.g., QuadraPure™) into continuous flow systems to remove unreacted reagents, reducing downstream chromatography .

Q. What are the challenges in characterizing the compound’s solid-state polymorphism, and how can they be addressed?

Methodological Answer:

  • Polymorph Screening:
    • Use solvent-mediated crystallization (e.g., slurry conversion) in 12 solvents (e.g., ethanol, acetonitrile) to identify stable forms. Monitor via PXRD and DSC .
  • Stability Studies:
    • Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks. Use Raman mapping to detect phase transitions or hydrate formation .
  • Computational Prediction:
    • Apply Morphology Prediction Software (e.g., Mercury CSD) to simulate crystal packing and lattice energies, prioritizing forms with lowest ΔG .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.